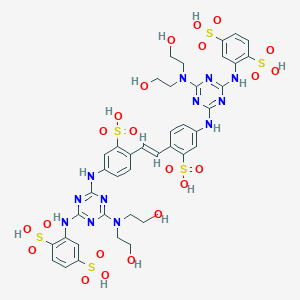

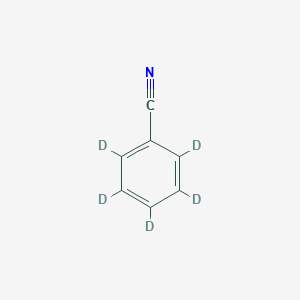

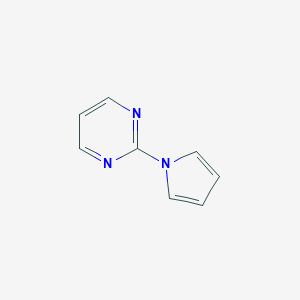

Benzonitrile-d5

Vue d'ensemble

Description

Synthesis Analysis

Benzonitrile and its derivatives, including Benzonitrile-d5, have been synthesized through various methods. One approach involves the reaction of [(dippe)PtH]2 with benzonitrile, leading to products that result from C–H and C–CN activation (Miscione & Bottoni, 2014). Additionally, new synthetic protocols for assembling the benzonitrile framework have been developed, highlighting the evolving methodologies in this area (Jia & Wang, 2016).

Molecular Structure Analysis

Studies on the molecular structure of this compound derivatives have revealed diverse structural motifs. For instance, the microwave determination of benzonitrile's complete structure has provided foundational knowledge for understanding its derivatives (Bak et al., 1962). This structural information is crucial for exploring chemical reactions and properties related to this compound.

Chemical Reactions and Properties

Research on this compound and its related compounds has uncovered unique chemical reactions and properties. For example, the gas-phase synthetic pathways to benzene and benzonitrile have been investigated, demonstrating the formation of benzonitrile through various reactions in space and laboratory settings (Lee et al., 2019). These findings have implications for the synthesis and application of this compound in astrochemistry and organic chemistry.

Physical Properties Analysis

The physical properties of this compound derivatives have been studied extensively. One study detailed the structures and physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which share structural similarities with this compound, revealing insights into their planar molecular structures and behavior (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound and its analogs, including reactivity and stability, have been the focus of various studies. One investigation into the electrochemical synthesis of benzonitrile from benzylamine using metal-organic frameworks as catalysts highlights the evolving understanding of this compound's chemical properties and potential applications (Wang et al., 2020).

Applications De Recherche Scientifique

Synthèse verte du benzonitrile

Benzonitrile-d5 est utilisé dans la synthèse verte du benzonitrile . La préparation du benzonitrile à partir du benzaldéhyde et du chlorhydrate d'hydroxylamine est l'une des approches les plus avantageuses . Cependant, elle souffre de diverses contraintes telles que des temps de réaction plus longs, la corrosion et la récupération de l'acide chlorhydrique, l'utilisation de catalyseurs à base de sels métalliques et leur séparation . Une nouvelle voie de synthèse verte du benzonitrile a été proposée avec un liquide ionique comme agent de recyclage .

Catalyseur dans les réactions chimiques

This compound joue un rôle de catalyseur dans les réactions chimiques . Dans la synthèse verte du benzonitrile, le liquide ionique [HSO3-b-Py]·HSO4 a présenté les rôles multiples de cosolvant, de catalyse et de séparation de phase . Cela élimine l'utilisation de catalyseurs à base de sels métalliques et aucun catalyseur supplémentaire n'est nécessaire .

Production de benzoguanamine

Le benzonitrile est un intermédiaire important pour la production de benzoguanamine , qui est un revêtement avancé largement utilisé . This compound, étant une version isotopiquement marquée du benzonitrile, peut être utilisé de la même manière.

Synthèse de pesticides et de colorants

Le benzonitrile est essentiel dans la synthèse de pesticides et de colorants

Orientations Futures

The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . These unique structural motifs could be useful for the molecular design and recognition involving charged aromatic systems and also for the search of nitrogen-containing complex organics in space .

Mécanisme D'action

Target of Action

Benzonitrile-d5, also known as Phenyl-d5 cyanide

Mode of Action

It’s known that nitriles, the group of organic compounds that this compound belongs to, can undergo various reactions, including hydrolysis, reduction, and rearrangement, which can lead to a variety of products . These reactions can potentially alter the function of the biological targets they interact with.

Biochemical Pathways

Benzonitrile and its derivatives have been shown to undergo biotransformation via the nitrile hydratase-amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which can then be further metabolized.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 191°c and density of 1059 g/mL at 25°C , may influence its pharmacokinetic behavior.

Result of Action

The transformation of nitriles into amides, as seen in the nitrile hydratase-amidase pathway, can potentially decrease the acute toxicities of certain compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its specific boiling and melting points . Additionally, the presence of certain bacteria capable of metabolizing nitriles could influence the compound’s action and efficacy .

Propriétés

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBHWFFUWGJE-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584018 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2102-15-0 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2102-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for deuterated compounds like Benzonitrile-d5?

A1: Determining DQCC and η values provides valuable insights into the electronic environment and molecular dynamics of molecules. In the case of this compound, these parameters were determined for ortho, meta, and para deuterons using NMR spectroscopy in oriented phases []. This information helps researchers understand the orientation and interaction of the molecule within different solvent systems, contributing to a deeper understanding of its behavior in various chemical and physical processes.

Q2: How does the use of liquid crystal solvents contribute to the study of this compound?

A2: Liquid crystal solvents provide an anisotropic environment, meaning their properties differ depending on the direction. When this compound is dissolved in such a solvent, its motion becomes partially restricted, leading to a non-zero average for the dipolar and quadrupolar interactions []. This allows researchers to observe and measure these interactions, which would otherwise average to zero in an isotropic environment like a regular liquid. By analyzing the NMR spectra of this compound in different liquid crystal solvents, researchers can extract valuable information about its structure and dynamics.

Q3: Can you provide the DQCC and η values determined for the deuterons in this compound based on the research?

A3: The research determined the following DQCC and η values for the deuterons in this compound []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)